2-Acetylpyridine

Catalog No.
S586299
CAS No.
1122-62-9
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylpyridine

CAS Number

1122-62-9

Product Name

2-Acetylpyridine

IUPAC Name

1-pyridin-2-ylethanone

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3

InChI Key

AJKVQEKCUACUMD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=N1

solubility

Soluble in ether and acids
Soluble (in ethanol)

Synonyms

1-(2-Pyridinyl)ethanone; 1-(2-Pyridinyl)ethanone; 1-(2-Pyridyl)-1-ethanone; 1-(Pyridin-2-yl)ethan-1-one; 2-Acetylpyridine; 2-Pyridyl methyl ketone; Methyl 2-pyridinyl Ketone; Methyl 2-Pyridyl Ketone; NSC 15043; Pyridin-2-yl Methyl Ketone; α-Acetylp

Canonical SMILES

CC(=O)C1=CC=CC=N1

The exact mass of the compound 2-Acetylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ether and acidssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15043. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Acetylpyridine (CAS: 1122-62-9) is a highly reactive methyl ketone and a privileged bidentate scaffold in coordination chemistry and organic synthesis. Featuring an acetyl group at the ortho position of a pyridine ring, it serves as a critical precursor for the synthesis of multi-dentate ligands (such as terpyridines), potent thiosemicarbazone chemotherapeutics, and specialized analytical reagents [1]. Unlike standard aromatic ketones, the proximity of the pyridine nitrogen not only enables stable N,O- or N,N,S-chelation with transition metals but also significantly enhances the acidity of the acetyl methyl protons, driving rapid and high-yielding condensation reactions in industrial and laboratory settings[2].

Attempting to substitute 2-acetylpyridine with its positional isomers, 3- or 4-acetylpyridine, fundamentally disrupts coordination geometry; the meta and para isomers cannot form the stable five- or six-membered chelate rings required for effective metal binding or templated cyclizations [1]. In organic synthesis, this lack of coordination-assisted enolate templating causes 3-acetylpyridine to yield aberrant 3:2 cyclohexanol adducts rather than desired terpyridine frameworks [1]. Furthermore, substituting with 2-formylpyridine (an aldehyde) alters the steric and electronic profile of downstream imines and hydrazones, drastically reducing the antiproliferative potency and altering the redox potentials of resulting thiosemicarbazone complexes [2]. Finally, replacing it with acetophenone eliminates the pyridine nitrogen entirely, neutralizing the enhanced methylene reactivity needed for cascade Michael additions and stripping the molecule of its primary metal-binding site.

Regioselective Synthesis of Terpyridines vs. Aberrant Cyclohexanol Adducts

In the synthesis of functionalized terpyridines via Kröhnke-type condensation with aromatic aldehydes, the position of the acetyl group on the pyridine ring dictates the reaction pathway. 2-Acetylpyridine smoothly undergoes the desired condensation to form 4'-functionalized 2,2':6',2''-terpyridines. In contrast, substitution with 3-acetylpyridine under identical conditions fails to yield the terpyridine, instead resulting in a 3:2 condensation adduct (a cyclohexanol derivative) [1]. This divergence is due to the unique enolate reactivity and coordination-assisted templating provided by the adjacent pyridine nitrogen in 2-acetylpyridine.

Evidence DimensionMain product formation in condensation with 4-alkoxybenzaldehydes
Target Compound DataYields desired 2,2':6',2''-terpyridine framework
Comparator Or Baseline3-acetylpyridine (Yields aberrant 3:2 cyclohexanol adduct)
Quantified Difference100% divergence in major product scaffold
ConditionsReaction with 4-propoxybenzaldehyde and ammonia in basic ethanol

For researchers procuring precursors for terpyridine-based metal-organic frameworks, 2-acetylpyridine is strictly required to achieve the correct cyclization trajectory.

Enhanced Antiproliferative Activity in Thiosemicarbazone Derivatives

The substitution of the azomethine hydrogen with a methyl group (moving from 2-formylpyridine to 2-acetylpyridine) significantly impacts the biological efficacy of the resulting thiosemicarbazones. Head-to-head assays demonstrate that 2-acetylpyridine thiosemicarbazones (APTSC) exhibit substantially higher cytotoxicity against specific human cancer cell lines compared to 2-formylpyridine thiosemicarbazones (FTSC) [1]. Furthermore, the iron complexes of 2-acetylpyridine thiosemicarbazones display lower Fe(III)/Fe(II) redox potentials, enhancing their ability to disrupt cellular iron metabolism.

Evidence DimensionAntiproliferative IC50 against SW480 colon carcinoma cells
Target Compound Data0.2 ± 0.02 μM (2-Acetylpyridine derivative)
Comparator Or Baseline10.6 ± 0.1 μM (2-Formylpyridine derivative)
Quantified Difference~50-fold increase in cytotoxic potency
Conditions72-96 h continuous drug action in vitro

When procuring precursors for novel chemotherapeutics, selecting 2-acetylpyridine over 2-formylpyridine provides a massive baseline advantage in target potency.

Superior Photometric Sensitivity for Trace Copper(II) Detection

When utilized as a derivatizing agent for the spectrophotometric determination of trace metals, 2-acetylpyridine thiosemicarbazone (2-APT) provides significantly higher sensitivity than its positional isomer, 3-acetylpyridine thiosemicarbazone (3-APT) [1]. The proximity of the acetyl group to the pyridine nitrogen in 2-APT allows for stable tridentate (N,N,S) coordination, whereas 3-APT lacks this chelate effect. This structural advantage translates directly into a lower detection limit and superior Sandell's sensitivity when quantifying Cu(II) in environmental samples.

Evidence DimensionSandell's sensitivity for Cu(II) complexation
Target Compound Data0.009 µg/cm² (using 2-APT)
Comparator Or Baseline0.029 µg/cm² (using 3-APT)
Quantified Difference>3-fold improvement in analytical sensitivity
ConditionsSpectrophotometric measurement at pH 8.0–10.0 (370 nm for 2-APT, 350 nm for 3-APT)

Analytical laboratories must procure 2-acetylpyridine to synthesize reagents capable of achieving sub-microgram detection limits in trace metal assays.

Accelerated Methylene Reactivity in Azachalcone Synthesis

In the synthesis of chalcone analogs, replacing acetophenone with 2-acetylpyridine radically alters the reaction kinetics. The electron-withdrawing nature of the adjacent pyridine nitrogen increases the acidity of the methyl protons on the acetyl group[1]. This heightened activity facilitates rapid Claisen-Schmidt condensation with substituted benzaldehydes, often leading to sequential Michael additions if not strictly controlled. This reactivity profile allows for the efficient, high-yield synthesis of complex azachalcones and 1,5-diketones under mild or solvent-free conditions that would be sluggish with standard acetophenones[1].

Evidence DimensionMethylene component activity in base-catalyzed condensation
Target Compound DataHigh reactivity, prone to sequential Michael addition
Comparator Or BaselineAcetophenone (Standard reactivity, stops at chalcone)
Quantified DifferenceEnables rapid one-pot cascade to 1,5-diketones
ConditionsAqueous-alcoholic alkali at 0 °C or solvent-free conditions

Process chemists synthesizing azachalcones or bipyridine frameworks should select 2-acetylpyridine to exploit its enhanced enolate reactivity for cascade reactions.

Synthesis of Terpyridine and Bipyridine Ligands

Due to its unique enolate reactivity and coordination-assisted templating, 2-acetylpyridine is the premier choice for synthesizing 4'-functionalized 2,2':6',2''-terpyridines via Kröhnke-type condensations. Unlike 3-acetylpyridine, which yields unwanted cyclohexanol adducts, 2-acetylpyridine reliably forms the desired multidentate scaffolds used in metal-organic frameworks and supramolecular chemistry[1].

Development of High-Potency Thiosemicarbazone Chemotherapeutics

In medicinal chemistry, 2-acetylpyridine is prioritized over 2-formylpyridine for the synthesis of thiosemicarbazone anti-cancer agents. The resulting methyl-substituted imines exhibit up to a 50-fold increase in cytotoxicity against specific carcinoma cell lines and possess optimal Fe(III)/Fe(II) redox potentials for disrupting cellular iron metabolism [2].

Production of Trace Metal Analytical Reagents

For analytical laboratories, 2-acetylpyridine is the necessary precursor for synthesizing highly sensitive spectrophotometric reagents like 2-APT. Its ability to form stable tridentate complexes with transition metals provides a greater than 3-fold improvement in detection sensitivity for Cu(II) compared to reagents derived from 3-acetylpyridine[3].

Physical Description

Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma

XLogP3

0.9

Boiling Point

192.0 °C

Density

1.077-1.084

LogP

0.85 (LogP)
0.85

UNII

629O10UI3L

GHS Hazard Statements

Aggregated GHS information provided by 433 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 318 of 433 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 115 of 433 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30440-88-1
1122-62-9

Wikipedia

2-acetylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-pyridinyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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